

# Protocol for synthesizing Quetiapine S-oxide reference standard

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## Compound of Interest

Compound Name: Quetiapine S-oxide

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## Synthesis of Quetiapine S-oxide: A Reference Standard Protocol

### Application Note

This document provides a detailed protocol for the synthesis of **Quetiapine S-oxide**, a principal oxidation impurity and metabolite of the atypical antipsychotic drug Quetiapine.[1][2][3] The synthesis of this reference standard is crucial for researchers, scientists, and drug development professionals for the accurate identification, quantification, and monitoring of impurities in Quetiapine drug substances and products, as mandated by regulatory agencies.[1]

The described method involves the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine hemifumarate. This protocol is based on established scientific literature and provides a reproducible method for obtaining high-purity **Quetiapine S-oxide** for use as a reference standard in analytical studies.[1]

### Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of **Quetiapine S-oxide**.

#### Materials and Reagents:

- Quetiapine hemifumarate

- Methanol (MeOH)
- Sodium tungstate dihydrate ( $\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 50%)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Chloroform ( $\text{CHCl}_3$ )
- Deionized water (DI  $\text{H}_2\text{O}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for Thin Layer Chromatography (TLC): Chloroform and Methanol (9:1 v/v)
- Solvents for Preparative High-Performance Liquid Chromatography (Prep-HPLC)

**Equipment:**

- 500 mL round-bottom flask
- Mechanical stirrer
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Round-bottom flask for rotary evaporator
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
- Analytical balance

- pH meter

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 9.71 g (11 mmol) of Quetiapine hemifumarate to 200 mL of methanol. Stir the mixture for 15 minutes to achieve a suspension.[1]
- Addition of Catalyst: To the suspension, add 4.8 g (14.6 mmol) of sodium tungstate dihydrate. Continue stirring the reaction mixture for an additional 30 minutes.[1]
- Oxidation: Slowly add 0.68 g (10 mmol) of 50% hydrogen peroxide to the reaction mixture.[1]
- Reaction Monitoring: Allow the reaction to stir at ambient temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[1]
- Quenching the Reaction: Once the reaction is complete, quench the excess hydrogen peroxide by adding 1 g (6.32 mmol) of sodium thiosulfate.[1]
- Solvent Removal: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the methanol.[1]
- Extraction: Partition the resulting residue between 100 mL of chloroform and 100 mL of water. Separate the organic layer.[1]
- Washing: Wash the organic layer with 100 mL of deionized water, dry it over anhydrous sodium sulfate, and then distill off the chloroform.[1]
- Purification: Subject the resulting crude residue to preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate the pure **Quetiapine S-oxide**.[1]

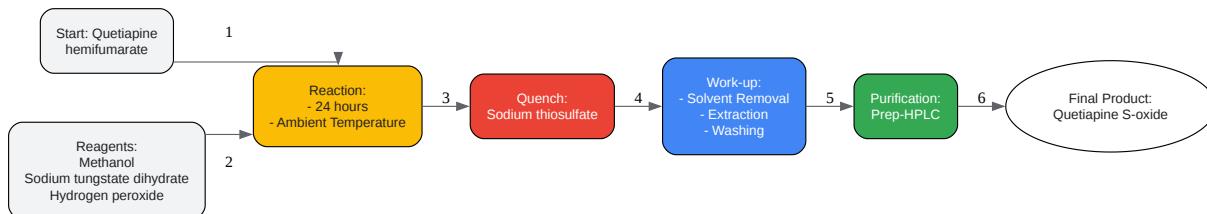
## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of **Quetiapine S-oxide**.

Parameter	Value	Reference
<hr/>		
Reactants		
Quetiapine hemifumarate	9.71 g (11 mmol)	<a href="#">[1]</a>
Sodium tungstate dihydrate	4.8 g (14.6 mmol)	<a href="#">[1]</a>
Hydrogen peroxide (50%)	0.68 g (10 mmol)	<a href="#">[1]</a>
<hr/>		
Reaction Conditions		
Solvent	Methanol (200 mL)	<a href="#">[1]</a>
Reaction Time	24 hours	<a href="#">[1]</a>
Temperature	Ambient	<a href="#">[1]</a>
<hr/>		
Product Characterization		
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub> S	<a href="#">[4]</a>
Molecular Weight	399.51 g/mol	<a href="#">[3]</a>
Mass Spectrum (M+H) <sup>+</sup>	400 m/z	<a href="#">[1]</a>
IR (KBr, cm <sup>-1</sup> ) S=O Stretch	1016 cm <sup>-1</sup>	<a href="#">[1]</a>
<sup>1</sup> H NMR (Aromatic Region)	δ 6.97-7.79	<a href="#">[1]</a>
<sup>13</sup> C NMR (C-14)	δ 128.48	<a href="#">[1]</a>
<sup>13</sup> C NMR (C-18)	δ 119.77	<a href="#">[1]</a>
<hr/>		
Yield		
Yield	4 g	<a href="#">[1]</a>
<hr/>		

## Visualizations

Diagram of the **Quetiapine S-oxide** Synthesis Workflow:

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Caption: Workflow for the synthesis of **Quetiapine S-oxide**.

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## References

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